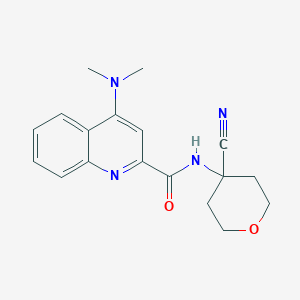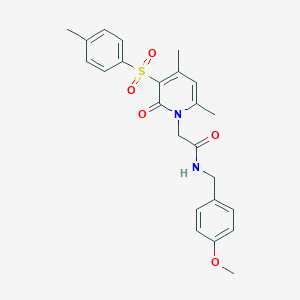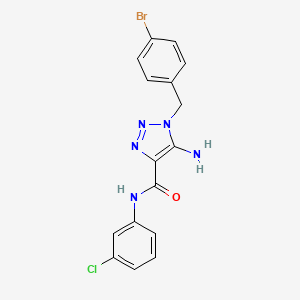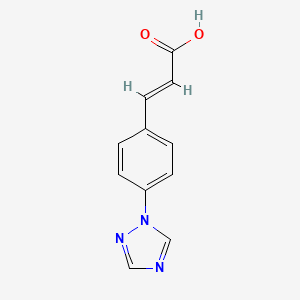![molecular formula C22H21FN2O3S B2508536 4-[(3-Fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1111164-93-2](/img/structure/B2508536.png)
4-[(3-Fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[(3-Fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups, including a sulfonyl group, a piperidinylcarbonyl group, and a quinoline moiety. The presence of these groups suggests potential applications in medicinal chemistry, as similar structures have been explored for their biological activities, such as antimicrobial, antifungal, and adrenergic receptor agonism .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include the formation of sulfonamides, cycloadditions, and intramolecular cyclizations. For instance, the synthesis of piperidine derivatives can be achieved through conjugate additions of amino groups to acetylenic sulfones, followed by intramolecular acylation and tautomerization . Additionally, enantioselective syntheses of piperidines have been reported using chiral chloroamines derived from amino acids . Another method involves the asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines with enones or ynones to produce sulfamate-fused piperidin-4-ones . These methods highlight the versatility and complexity of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of quinolone derivatives with a piperazinyl group attached to a phenylsulfonyl moiety has been determined, revealing the conformation of the piperazine ring and the orientation of the aldehyde group with respect to the quinoline group . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which is essential for predicting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. The sulfonyl group can participate in reactions such as sulfonamide formation, while the piperidinyl group can be involved in reactions with adrenergic receptors, as seen in the synthesis of beta(3) agonists . The quinoline moiety can undergo reactions like Sonogashira couplings, which are useful for introducing various substituents into the molecule, potentially altering its biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by its molecular structure. The presence of the sulfonyl and quinoline groups could confer a degree of polarity to the molecule, affecting its solubility in organic solvents versus water. The piperidinyl group could contribute to the basicity of the compound. These properties are important for determining the compound's stability, solubility, and suitability for use in various biological assays or as a pharmaceutical agent.
科学的研究の応用
Crystal Structure and Interaction Analysis
- The compound's crystal structure has been a subject of study. For instance, it's been analyzed in terms of its planarity, interactions among molecules, and stabilization through hydrogen bonds, contributing to our understanding of its physical and chemical properties (Parvez, Arayne, Sultana & Siddiqi, 2000).
Photostability and Reactivity
- Studies have explored its photochemical behavior, revealing insights into its photostability and reactivity under different conditions, which is essential for its potential applications in fields like material science and phototherapy (Mella, Fasani & Albini, 2001).
Antimicrobial Activity
- Its antimicrobial potential has been a significant focus, with studies exploring its efficacy against various strains of bacteria and fungi. This includes synthesizing derivatives and analyzing their biological activity, which is crucial for drug development and combating drug-resistant pathogens (Patel, Patel & Chauhan, 2007).
Molecular Docking Studies
- Molecular docking studies have been conducted to understand how this compound and its derivatives interact with biological targets. This information is invaluable in drug design, helping to predict the affinity and activity of drugs (Desai et al., 2017).
Investigation of Prodrugs
- Research has delved into its role as a prodrug, studying its metabolites and pharmacokinetics. This is vital for developing effective medications, ensuring they are converted into their active forms within the body (Tanimura et al., 2012).
Structural Analysis and Synthetic Methods
- The synthesis and structural analysis of derivatives have been explored extensively. Understanding the structural intricacies and synthetic pathways is critical for tailoring compounds for specific applications (Brandt et al., 2020).
特性
IUPAC Name |
[4-(3-fluoro-4-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-15-9-10-16(13-19(15)23)29(27,28)21-17-7-3-4-8-20(17)24-14-18(21)22(26)25-11-5-2-6-12-25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEDESQBZFYFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(2-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2508454.png)



![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)
![1-[2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2508460.png)
![3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508461.png)

![2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2508465.png)

![methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2508469.png)

![3-(3,4-dimethoxyphenyl)-2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508472.png)
